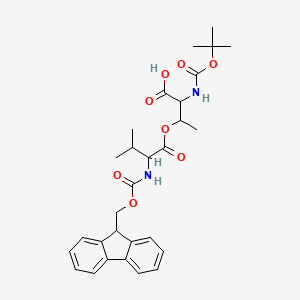
Boc-DL-xiThr(1)-OH.Fmoc-DL-Val-(1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Boc-DL-xiThr(1)-OH.Fmoc-DL-Val-(1)” is a synthetic compound used in peptide synthesis. It combines two amino acids, threonine and valine, each protected by different groups: Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl), respectively. These protecting groups are commonly used in solid-phase peptide synthesis to prevent unwanted side reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Boc-DL-xiThr(1)-OH.Fmoc-DL-Val-(1)” typically involves the following steps:
Protection of Amino Acids: Threonine is protected with a Boc group, and valine is protected with an Fmoc group.
Coupling Reaction: The protected amino acids are coupled using a coupling reagent like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in the presence of a base such as DIPEA (N,N-diisopropylethylamine).
Purification: The product is purified using techniques like HPLC (High-Performance Liquid Chromatography).
Industrial Production Methods
Industrial production may involve automated peptide synthesizers that follow similar steps but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps.
Chemical Reactions Analysis
Types of Reactions
Deprotection: Removal of Boc and Fmoc groups using TFA (trifluoroacetic acid) and piperidine, respectively.
Coupling: Formation of peptide bonds using coupling reagents.
Oxidation/Reduction: Depending on the functional groups present, the compound may undergo oxidation or reduction reactions.
Common Reagents and Conditions
Deprotection: TFA for Boc removal, piperidine for Fmoc removal.
Coupling: HBTU, DIPEA, and solvents like DMF (dimethylformamide).
Major Products Formed
Peptides: The primary product is the peptide chain formed by the coupling of amino acids.
By-products: Side products from incomplete reactions or side reactions.
Scientific Research Applications
“Boc-DL-xiThr(1)-OH.Fmoc-DL-Val-(1)” is used in various fields:
Chemistry: As a building block in peptide synthesis.
Biology: In the study of protein structure and function.
Medicine: In the development of peptide-based drugs.
Industry: In the production of synthetic peptides for research and therapeutic use.
Mechanism of Action
The compound itself does not have a specific mechanism of action but serves as a precursor in peptide synthesis. The peptides synthesized from it may interact with biological targets, influencing pathways and processes depending on their sequence and structure.
Comparison with Similar Compounds
Similar Compounds
Boc-DL-Ala-OH.Fmoc-DL-Val-(1): Similar structure but with alanine instead of threonine.
Boc-DL-xiThr(1)-OH.Fmoc-DL-Leu-(1): Similar structure but with leucine instead of valine.
Uniqueness
“Boc-DL-xiThr(1)-OH.Fmoc-DL-Val-(1)” is unique due to the specific combination of threonine and valine, which may impart distinct properties to the resulting peptides, such as hydrophilicity or specific interactions with biological targets.
Properties
IUPAC Name |
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N2O8/c1-16(2)23(26(34)38-17(3)24(25(32)33)31-28(36)39-29(4,5)6)30-27(35)37-15-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,16-17,22-24H,15H2,1-6H3,(H,30,35)(H,31,36)(H,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMYXFZGGHKJMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC(C)C(C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














